molecular formula C17H19NO B14115902 2-Biphenylcarboxamide, N-tert-butyl- CAS No. 29585-78-2

2-Biphenylcarboxamide, N-tert-butyl-

Cat. No.: B14115902
CAS No.: 29585-78-2
M. Wt: 253.34 g/mol
InChI Key: MAQJPIOGOGVAFX-UHFFFAOYSA-N
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Description

2-Biphenylcarboxamide, N-tert-butyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide functional group, with a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenylcarboxamide, N-tert-butyl- can be achieved through several methods. One common approach involves the reaction of biphenylcarboxylic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . Another method involves the oxidative amidation of biphenylcarboxylic acid with tert-butylamine using a catalyst like Cu(OTf)2 .

Industrial Production Methods

In an industrial setting, the synthesis of N-tert-butyl amides, including 2-Biphenylcarboxamide, N-tert-butyl-, can be carried out using the Ritter reaction. This involves the reaction of tert-butyl alcohol or tert-butyl acetate with biphenyl nitrile in the presence of a strong acid catalyst such as sulfuric acid . This method is advantageous due to its high yield and efficiency under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

2-Biphenylcarboxamide, N-tert-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-tert-butyl-2-biphenylcarboxamide N-oxide.

    Reduction: N-tert-butyl-2-biphenylamine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Biphenylcarboxamide, N-tert-butyl- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit proteases in HIV treatment or interact with cancer cell receptors to induce apoptosis . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzamide: Similar structure but with a benzene ring instead of a biphenyl group.

    N-tert-butyl-2-naphthamide: Contains a naphthalene ring instead of a biphenyl group.

    N-tert-butyl-4-methylbenzamide: Has a methyl-substituted benzene ring.

Uniqueness

2-Biphenylcarboxamide, N-tert-butyl- is unique due to the presence of the biphenyl group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .

Properties

CAS No.

29585-78-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-tert-butyl-2-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-17(2,3)18-16(19)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19)

InChI Key

MAQJPIOGOGVAFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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